(4-Ethoxyoxan-4-yl)methanol

Description

Chemical Significance of Tetrahydropyran (B127337) and Related Cyclic Ether Frameworks

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in organic chemistry. uva.esntu.edu.sg Its non-planar, chair-like conformation minimizes steric strain, lending stability to the molecules in which it is found. This structural motif is prevalent in a vast array of natural products, including complex polyketides of marine origin, sugars like glucose, and important pharmaceuticals. ntu.edu.sgresearchgate.net The oxygen atom within the THP ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems. Furthermore, the THP framework is often used as a bioisosteric replacement for other chemical groups in drug design to modulate physicochemical properties.

The development of new synthetic methodologies to create these valuable structures is a significant area of research. researchgate.net Strategies such as the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with a carbonyl compound, have become a powerful tool for the stereoselective synthesis of substituted tetrahydropyrans. researchgate.net Other notable methods include oxa-Michael reactions, hetero-Diels-Alder cycloadditions, and various transition-metal-catalyzed cyclizations. researchgate.net The versatility and importance of the tetrahydropyran ring ensure its continued prominence in the synthesis of biologically active compounds. rsc.org

Structural Context within 4-Substituted Oxane Derivatives

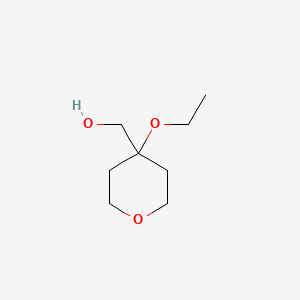

Within the broad family of tetrahydropyrans, 4-substituted derivatives represent a particularly important subclass. The C4 position of the oxane ring allows for the introduction of various functional groups that can significantly influence the molecule's properties and reactivity. The specific compound of interest, (4-Ethoxyoxan-4-yl)methanol, features a quaternary carbon at the 4-position, substituted with both an ethoxy group (-OCH2CH3) and a hydroxymethyl group (-CH2OH).

This 4,4-disubstitution pattern is synthetically significant. The presence of two distinct oxygen-containing functional groups provides multiple handles for further chemical transformations. For instance, the primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde or carboxylic acid, or it can participate in esterification or etherification reactions. The ethoxy group, being a stable ether linkage, influences the compound's polarity and solubility. The synthesis of such polysubstituted tetrahydropyrans with a quaternary center often requires sophisticated stereocontrolled methods to manage the complex three-dimensional architecture. uva.es Efficient procedures for creating functionalized tetrahydropyrans with substitution at the C4 position, such as those containing an acetal (B89532) group, have been developed using strategies like the TMSOTf-promoted Prins–pinacol reaction. thieme-connect.com

Chemical and Physical Properties of this compound

While extensive peer-reviewed data on this compound is not widely available, its basic properties can be inferred from its structure and comparison to related compounds.

| Property | Value | Source |

| Molecular Formula | C8H16O3 | Inferred |

| Molecular Weight | 160.21 g/mol | Inferred |

| CAS Number | 1879334-33-4 | bldpharm.com |

This table is generated based on the compound's structure and available catalog information. Detailed experimental data may vary.

Synthesis and Reactivity

The synthesis of 4,4-disubstituted oxanes like this compound is a complex task that highlights modern synthetic strategies. While a specific, documented synthesis for this exact molecule is not readily found in the primary literature, its structure suggests plausible synthetic routes based on established methodologies for creating polysubstituted tetrahydropyrans.

One potential approach involves a variation of the Prins cyclization. This could entail the reaction of a suitably protected homoallylic alcohol with an orthoester or a related carbonyl equivalent in the presence of a Lewis acid. The reaction would proceed through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene, followed by the incorporation of the ethoxy group.

Another strategy could be the functionalization of a pre-formed 4-substituted oxane. For example, starting with a compound like (Oxan-4-yl)methanol, one could envision a multi-step sequence involving the protection of the alcohol, oxidation at the 4-position, and subsequent introduction of the ethoxy group. nih.gov

The reactivity of this compound is dictated by its two key functional groups: the primary alcohol and the ether.

Hydroxymethyl Group: This primary alcohol can undergo a wide range of standard transformations, including:

Oxidation to the corresponding aldehyde or carboxylic acid.

Esterification with carboxylic acids or their derivatives.

Etherification to form other ether linkages.

Conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

Ethoxy Group: The ethyl ether is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

These reactive sites make this compound a valuable building block for introducing a 4,4-disubstituted oxane motif into larger, more complex target molecules.

Properties

IUPAC Name |

(4-ethoxyoxan-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-11-8(7-9)3-5-10-6-4-8/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNGHDUHNRDUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOCC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxyoxan 4 Yl Methanol and Analogues

Strategic Approaches to the Tetrahydro-4H-pyran-4-ol Moiety Precursor

The cornerstone for the synthesis of (4-Ethoxyoxan-4-yl)methanol is the versatile intermediate, tetrahydro-4H-pyran-4-one (THP4O). The development of efficient and scalable routes to this central building block has been a significant area of research.

Synthesis of Tetrahydro-4H-pyran-4-one (THP4O) as a Central Intermediate

THP4O, a colorless liquid, is a crucial starting material for a wide array of more complex molecules due to its reactive ketone functionality within a stable heterocyclic ring. guidechem.com Its synthesis has been approached through various strategies, each with its own advantages and challenges.

Historically, γ-pyrone has served as a precursor for THP4O. Modern approaches often involve the hydrogenation of γ-pyrone or its derivatives. For instance, dihydropyran-4-one can be hydrogenated using a palladium on carbon (Pd/C) catalyst in a solvent mixture of toluene (B28343) and ethanol (B145695) to produce THP4O. guidechem.com Another method involves the direct hydrogenation of pyran-4-one under similar conditions. guidechem.com These methods benefit from the commercial availability of the starting materials and relatively straightforward reaction conditions. A unified protocol for the synthesis of γ-pyrones has been developed, which could further streamline the production of THP4O precursors. rsc.org

An industrially viable method for THP4O synthesis involves the catalytic cyclization of bis(2-chloroethyl)ether. This process utilizes a composite oxide catalyst, such as a Zr-Ce-Ti-Al composite, along with a co-catalyst like cesium iodide. chemicalbook.com The reaction is typically carried out in a solvent like ethanol under pressure with carbon dioxide at elevated temperatures, achieving high yields and purity. chemicalbook.com This method is notable for its efficiency and scalability.

Table 1: Catalytic Cyclization of Bis(2-Chloroethyl)ether for THP4O Synthesis chemicalbook.com

| Parameter | Value |

| Substrate | Bis(2-chloroethyl)ether |

| Solvent | Ethanol |

| Catalyst | Zr-Ce-Ti-Al composite oxide |

| Co-catalyst | Cesium iodide |

| Temperature | 90 °C |

| Pressure | 1.1 MPa CO₂ |

| Yield | 95.9% |

| Purity | 99.7% |

This interactive table summarizes the key parameters for the high-yield industrial synthesis of THP4O.

A multi-step synthesis beginning with 1,5-dichloropentane-3-ol derivatives has also been developed. One approach involves the reaction of 3-chloropropionyl chloride with ethylene (B1197577) in the presence of a Lewis acid like aluminum trichloride (B1173362) to form 1,5-dichloropentan-3-one. acs.orggoogle.com Subsequent hydrolysis under basic conditions yields THP4O. acs.org While this method provides a pathway to the target molecule, it can be complex to scale up due to the handling of gaseous ethylene and the need for multiple extractions to isolate the water-soluble product. acs.org

Formation of Tertiary Alcohols from Tetrahydro-4H-pyran-4-one

The ketone functionality of THP4O provides a versatile handle for the introduction of various substituents, leading to the formation of tertiary alcohols. This is the crucial step for generating the core structure of this compound and its analogues.

The most common method for this transformation is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group of THP4O. tandfonline.comtandfonline.com For the synthesis of this compound specifically, an ethoxy-containing organometallic reagent would be employed. The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol.

The choice of the organometallic reagent and reaction conditions can influence the stereochemical outcome of the addition, which is a critical consideration in the synthesis of chiral analogues. The synthesis of a variety of tertiary alcohols derived from THP4O through condensation with aryl Grignard reagents has been reported, demonstrating the broad applicability of this method. tandfonline.comtandfonline.com

Condensation Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The addition of organometallic reagents, particularly Grignard reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.compressbooks.pub In the context of synthesizing C4-substituted oxanes, this methodology is crucial for introducing one of the carbon substituents at the C4 position, often starting from a precursor like oxan-4-one.

The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of the ketone. pressbooks.pub For instance, the reaction of a Grignard reagent with an oxan-4-one derivative leads to the formation of a tertiary alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol. masterorganicchemistry.com

Recent studies have highlighted the influence of the halide in Grignard reagents on the diastereoselectivity of additions to ketones with existing stereocenters. For example, investigations into reactions with β-hydroxy ketones have shown that alkylmagnesium iodides can lead to high levels of selectivity for 1,3-syn diols. nih.gov This "halide effect" offers a potential strategy for controlling the stereochemistry at C4 during the synthesis of complex oxane derivatives. nih.gov

The choice of the Grignard reagent and reaction conditions can be tailored to achieve specific synthetic outcomes. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. youtube.com

Table 1: Examples of Grignard Additions to Ketones

| Reactant 1 | Reactant 2 | Product | Reference |

| Aldehyde/Ketone | Grignard Reagent | Alcohol | pressbooks.pub |

| Ester | Grignard Reagent (excess) | Tertiary Alcohol | masterorganicchemistry.com |

| β-Hydroxy Ketone | Alkylmagnesium Iodide | 1,3-syn Diol | nih.gov |

| Thymine ketofluorohydrin | EtMgI | C4'-modified nucleoside analogue | nih.gov |

Etherification Strategies at C4 of the Oxane Ring

The introduction of an ethoxy group at the C4 position of the oxane ring is a key step in the synthesis of the target molecule. This can be achieved through various etherification methods, typically starting from a C4-hydroxyoxane precursor. The Williamson ether synthesis is a classical and widely used method, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an ethyl halide.

Alternative methods for etherification under milder conditions have also been developed to accommodate sensitive functional groups within the molecule.

Achieving stereocontrol during the etherification process is critical when synthesizing chiral oxane derivatives. Diastereoselective etherification can be influenced by the existing stereocenters in the molecule, directing the incoming ethoxy group to a specific face of the ring.

Enantioselective methods often employ chiral catalysts or reagents to differentiate between the enantiotopic faces of a prochiral C4-hydroxyoxane. While specific examples for the direct enantioselective ethoxylation of 4-hydroxyoxanes are not abundant in the provided context, the principles of asymmetric catalysis are broadly applicable. For instance, selenoetherification has been used for the diastereoselective synthesis of substituted tetrahydropyrans. unipa.it The use of chiral selenium electrophiles in the cyclization of chiral substrates presents an interesting avenue for stereocontrolled synthesis. unipa.it

The Prins cyclization is another powerful tool for the stereoselective synthesis of tetrahydropyrans. beilstein-journals.org By carefully selecting the starting materials and reaction conditions, it is possible to control the stereochemistry of the resulting oxane ring. beilstein-journals.org

Hydroxymethyl Group Installation at C4

The hydroxymethyl group at the C4 position is commonly introduced by the reduction of a corresponding carboxylic acid or its derivative, such as an ester or an acid chloride.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols. chemistrysteps.comlibretexts.org The reaction with a carboxylic acid proceeds through the initial deprotonation to form a lithium carboxylate, followed by reduction to the alcohol. chemistrysteps.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters. chemistrysteps.comlibretexts.org

For more controlled reductions, especially when other reducible functional groups are present, alternative reagents can be employed. Diisobutylaluminium hydride (DIBAL-H) is a bulkier and less reactive reducing agent that can, under specific conditions (e.g., low temperatures), reduce esters to aldehydes. chemistrysteps.com However, for the complete reduction to the primary alcohol, stronger reagents like LiAlH₄ are typically necessary.

The choice of the specific carboxylic acid derivative (e.g., acid chloride, ester) and the reducing agent allows for a tailored approach to installing the hydroxymethyl group at the C4 position of the oxane ring.

Table 2: Reduction of Carboxylic Acid Derivatives

| Starting Material | Reagent | Product | Reference |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol | chemistrysteps.comlibretexts.org |

| Ester | LiAlH₄ | Primary Alcohol | libretexts.org |

| Acid Chloride | LiAlH₄ or NaBH₄ | Primary Alcohol | chemistrysteps.com |

| Ester | DIBAL-H (-78 °C) | Aldehyde | chemistrysteps.com |

Green Chemistry Approaches in Oxane Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. rsc.org In the synthesis of oxanes, several strategies can be employed to align with these principles.

One approach is the use of solvent-free or more benign solvent systems. For example, efficient Prins-cyclization reactions have been reported under solvent-free conditions by grinding an aldehyde and a homoallylic alcohol with a catalytic amount of p-toluenesulfonic acid (p-TSA) on silica (B1680970) gel. scispace.comscielo.br This method has been successfully applied to the synthesis of commercial tetrahydropyran (B127337) odorants. scispace.comscielo.br

Another green approach involves the use of biomass-derived starting materials. The catalytic production of tetrahydropyran (THP) from furfural-derived 3,4-dihydropyran (DHP) over a Ni/SiO₂ catalyst represents a renewable route to this important solvent and structural motif. rsc.org

Catalytic Systems for 4H-Pyran and Derivative Synthesis

The synthesis of 4H-pyran and its derivatives, which are precursors to tetrahydropyrans like this compound, often employs multicomponent reactions (MCRs) catalyzed by a diverse range of catalytic systems. These catalysts are designed to be efficient, reusable, and environmentally benign.

Recent advancements have seen the development of novel nanocatalysts. For instance, a magnetically recoverable nanocatalyst, Ag/Fe₃O₄@starch, has been successfully used in the one-pot synthesis of 4H-pyrans. scielo.org.za This catalyst demonstrates high activity and can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of efficacy. scielo.org.za Similarly, CuFe₂O₄@starch has been utilized as a heterogeneous bionanocatalyst for the synthesis of 4H-pyran derivatives under mild conditions. royalsocietypublishing.org The use of starch, an abundant and inexpensive biopolymer, aligns with the principles of green chemistry. scielo.org.zaroyalsocietypublishing.org

Other notable catalytic systems include:

Nano-SnO₂: This catalyst has been employed for the synthesis of 2-amino-4H-pyran derivatives in aqueous media, offering high yields and short reaction times. samipubco.com

Chromium-based catalysts: A bis(2-dodecylsulfanyl-ethyl)-amine·CrCl₃ complex supported on fibrous KCC-1 (KCC-1/SNS/Cr) has been developed for the synthesis of spiroindenopyridazine-4H-pyran derivatives in water. nih.gov This heterogeneous system allows for easy recovery and reuse of the catalyst. nih.gov

Choline-based ionic liquids: [Ch][OH] has been used as a biodegradable and cost-effective catalyst for the synthesis of tetrahydrobenzo[b]pyrans in aqueous solution. nih.gov

The choice of catalyst can significantly influence the reaction's efficiency, yield, and environmental impact. The development of heterogeneous and reusable catalysts is a key trend, aiming to simplify product purification and reduce waste. scielo.org.zaroyalsocietypublishing.orgnih.gov

Environmentally Benign Solvents and Reaction Conditions

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on replacing hazardous organic solvents with more environmentally friendly alternatives. carloerbareagents.comacs.orgresearchgate.net Water is a highly desirable solvent due to its non-toxic and readily available nature. samipubco.commdpi.comorientjchem.org The synthesis of various pyran derivatives has been successfully achieved in aqueous media. samipubco.comnih.govmdpi.com

In addition to water, other green solvents and reaction conditions are being explored:

Solvent-free reactions: Microwave irradiation in the presence of a catalyst like Red Sea sand has been used for the solvent-free synthesis of tetrahydrobenzo[b]pyran derivatives. researchgate.net Natural kaolinitic clay has also been used as a catalyst for the synthesis of tetrahydropyranyl ethers under solvent-free microwave conditions. researchgate.net

Alternative solvents: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and cyclopentyl methyl ether (CPME) are considered greener alternatives to traditional ether solvents like tetrahydrofuran (THF). sigmaaldrich.com They offer advantages such as greater stability and reduced peroxide formation. sigmaaldrich.com

High Hydrostatic Pressure (HHP): This non-traditional activation method, also known as barochemistry, can be used to promote chemical reactions and is considered a green synthetic process. rsc.org

The move towards greener synthesis is not only about solvent replacement but also encompasses the entire process, including energy efficiency and waste reduction. carloerbareagents.comacs.orgcuestionesdefisioterapia.com

Stereoselective Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules like this compound is of paramount importance, as different enantiomers can exhibit distinct biological activities. beilstein-journals.org Several strategies have been developed to achieve high levels of stereocontrol.

Chiral Pool Approaches utilizing Pre-existing Chirality

Chiral pool synthesis utilizes readily available, enantiopure natural products such as amino acids, sugars, and terpenes as starting materials. wikipedia.org This approach is advantageous as the inherent chirality of the starting material can be transferred to the target molecule, often with high efficiency. wikipedia.org For example, the synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3 was achieved starting from commercially available cis-2-aminocyclohexanols, demonstrating the power of this strategy. d-nb.info The key advantage is the direct incorporation of a stereocenter, which can then guide the stereochemistry of subsequent reactions. uvic.ca

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. beilstein-journals.orgnih.gov This approach can be applied to a wide range of reactions to create multiple stereocenters with high selectivity. nih.gov

Key aspects of asymmetric catalysis include:

Catalyst-controlled diastereoselective transformations: The stereochemistry of the catalyst, rather than the substrate, dictates the configuration of the product. nih.gov

Enantioselective ketone cyanation: This method has been used to establish challenging tertiary alcohol stereocenters. nih.gov

Visible-light-activated photocycloadditions: Chiral rhodium complexes have been used to catalyze the asymmetric synthesis of chiral 1-pyrrolines. nih.gov

The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of asymmetric synthesis. beilstein-journals.org

Enzymatic Resolution Techniques (e.g., Lipase-Mediated Methods)

Enzymatic resolution is a widely used method for separating enantiomers from a racemic mixture. nih.gov Lipases are a class of enzymes that are particularly effective for this purpose due to their high chemo-, regio-, and enantioselectivity. nih.govuniovi.es They can be used in both aqueous and organic media and are often immobilized to facilitate recovery and reuse. nih.govmdpi.com

Lipase-catalyzed kinetic resolution can be achieved through:

Hydrolysis: Racemic esters are hydrolyzed, with the enzyme selectively acting on one enantiomer, leaving the other unreacted. mdpi.comnih.gov

Transesterification: A racemic alcohol is acylated in the presence of an acyl donor, again with the enzyme selectively modifying one enantiomer. nih.govchemrxiv.org

The choice of lipase, solvent, and acyl donor can be optimized to achieve high enantiomeric excess (ee) and conversion. nih.govchemrxiv.org For instance, the resolution of aromatic Morita-Baylis-Hillman adducts has been successfully achieved using various lipases, yielding enantiopure products. nih.gov

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. york.ac.uk This can be achieved by introducing a new stereocenter into a molecule that already contains one, where the existing stereocenter influences the stereochemical outcome of the reaction. uvic.ca

Examples of diastereoselective synthesis include:

Tandem reduction-reductive amination: This method has been used to synthesize substituted tetrahydroquinoline-4-carboxylic esters as single diastereomers. nih.gov

Multicomponent reactions: The one-pot reaction of arylglyoxals, β-dicarbonyl compounds, and aromatic amines can lead to the diastereoselective synthesis of functionalized 4,5-dihydropyrroles. consensus.app

[3+2] Cycloaddition reactions: The reaction of azomethine ylides with dipolarophiles can produce bi-spirooxindole-engrafted rhodanine (B49660) analogs with excellent diastereoselectivity. mdpi.com

The strategic design of reaction sequences and the choice of reagents are crucial for achieving high diastereoselectivity. beilstein-journals.orggoogle.com

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxyoxan 4 Yl Methanol

Reactivity of the Cyclic Ether (Oxane) Moiety

The tetrahydropyran (B127337) (oxane) ring is a cyclic ether, which is generally quite stable and unreactive towards most reagents. ksu.edu.sa However, under strongly acidic conditions, the ether linkage can be cleaved. wikipedia.orgmasterorganicchemistry.com

The ring-opening of tetrahydropyran and its derivatives is a key reaction that highlights the reactivity of the ether functional group. fiveable.me This process is typically catalyzed by strong acids, which activate the ether oxygen for nucleophilic attack. masterorganicchemistry.comacs.org The substitution pattern on the ring significantly influences the regioselectivity and mechanism of the cleavage.

The acid-catalyzed cleavage of ethers proceeds via nucleophilic substitution, which can follow either an Sₙ1 or Sₙ2 pathway. wikipedia.orgkhanacademy.org The first step in either mechanism is the protonation of the ether oxygen by a strong acid (e.g., HBr or HI), forming a good leaving group (an alcohol). masterorganicchemistry.com

The subsequent step depends on the structure of the ether.

Sₙ2 Mechanism: If the carbons adjacent to the ether oxygen are primary or secondary, a halide ion (from the acid) will attack the less sterically hindered carbon in a bimolecular Sₙ2 reaction. wikipedia.orgkhanacademy.org

Sₙ1 Mechanism: If one of the carbons adjacent to the ether oxygen can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the cleavage will proceed via an Sₙ1 mechanism. masterorganicchemistry.comfiveable.melibretexts.org The protonated ether will dissociate to form an alcohol and a stable carbocation. The carbocation is then rapidly attacked by the halide nucleophile.

Ring-Opening Reactions of Substituted Tetrahydropyrans

Nucleophilic Attack on the Oxane Ring

The oxane ring, a saturated heterocycle, is generally stable and unreactive towards nucleophiles under neutral conditions. However, its reactivity is significantly enhanced in the presence of acids. The initial step involves the protonation of the endocyclic oxygen atom by a strong acid, forming a cyclic oxonium ion. This protonation activates the ring by turning the oxygen into a good leaving group (an alcohol upon ring opening).

Once the oxonium ion is formed, it becomes susceptible to nucleophilic attack. The attack can proceed via two primary mechanisms, SN1 or SN2, depending on the reaction conditions and the substitution pattern of the ring. For (4-Ethoxyoxan-4-yl)methanol, the carbons adjacent to the ring oxygen (C2 and C6) are secondary. Nucleophilic attack at these positions would likely follow an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon, leading to ring cleavage. masterorganicchemistry.com For instance, treatment with strong acids like HBr or HI would involve the bromide or iodide ion acting as the nucleophile. openstax.org

Influence of Substituents on Ring Stability and Reactivity

The presence of an oxygen atom in the ring leads to stereoelectronic phenomena like the anomeric effect, which describes the preference of electronegative substituents on a tetrahydropyran ring to occupy the axial position. wikipedia.orgdypvp.edu.in While the anomeric effect is most pronounced at the C2 position (the anomeric carbon), the electronic influence of the C4 substituents can affect the ring's conformational equilibrium. The electron-donating ethoxy group and the polar hydroxymethyl group can influence the dipole moment and the electrostatic potential of the molecule, potentially affecting the rate of acid-catalyzed hydrolysis compared to unsubstituted or differently substituted oxanes. cdnsciencepub.com

Furthermore, the bulky nature of the two substituents at C4 may introduce steric strain, which could be relieved upon ring opening. However, a study on the acid-catalyzed hydrolysis of methyl galactopyranosides with a 4,6-O-alkylidene acetal (B89532) showed that such cyclic protecting groups tend to retard hydrolysis compared to systems lacking the cyclic structure, suggesting that conformational constraints can also decrease reactivity. nih.gov

Cleavage of the C-O Bond within the Oxane Ring

The cleavage of the C-O bonds within the oxane ring is a characteristic reaction of cyclic ethers under strong acidic conditions. masterorganicchemistry.com The process is initiated by the protonation of the ring oxygen, as previously described. Following protonation, a nucleophile attacks one of the α-carbons (C2 or C6), leading to the opening of the ring.

This reaction can be catalyzed by both Brønsted acids (e.g., HBr, HI, H₂SO₄) and Lewis acids (e.g., BCl₃, ZnCl₂, Sc(OTf)₃). mdpi.comnih.gov For example, treatment with a mixture of sulfuric acid and acetic anhydride (B1165640) can cleave tetrahydropyran rings to yield diacetoxyalkanes. researchgate.net The regioselectivity of the cleavage in unsymmetrically substituted oxanes is governed by both steric and electronic factors. In the case of this compound, since the substitution is at C4, the electronic environment around C2 and C6 is identical, meaning a mixture of products from attack at either carbon would be expected unless chiral centers elsewhere in the molecule direct the reaction.

A plausible mechanism for the acid-catalyzed ring-opening of this compound with a nucleophile (X⁻) would result in a substituted pentan-1,5-diol derivative, as depicted in the reaction scheme below.

Reaction Scheme: Acid-Catalyzed Ring Opening

In this representative reaction, HX symbolizes a strong acid where X⁻ is the nucleophile.

Reactivity of the Pendant Ethoxy Group

The exocyclic ethoxy group is attached to a tertiary carbon atom, making it a tertiary ether. This structural feature is the primary determinant of its reactivity.

Acid-Catalyzed and Lewis Acid-Mediated Cleavage of the Ethoxy Group

The cleavage of the ethoxy group is a classic example of an acid-catalyzed ether cleavage reaction. Due to the tertiary nature of the carbon atom to which it is attached, the cleavage proceeds readily via an SN1 mechanism. openstax.orglibretexts.org

The reaction mechanism involves the following steps:

Protonation: The oxygen atom of the ethoxy group is protonated by a strong acid, forming an oxonium ion and making the ethoxy group a better leaving group (ethanol).

Carbocation Formation: The C-O bond cleaves, and the leaving group (ethanol) departs, resulting in the formation of a relatively stable tertiary carbocation at the C4 position.

Nucleophilic Attack: A nucleophile present in the reaction medium attacks the carbocation, forming a new bond.

This reaction is typically fast and can occur at moderate temperatures. openstax.orgpressbooks.pub Strong acids such as HBr and HI are effective reagents, where Br⁻ and I⁻ act as the nucleophiles. wikipedia.org Lewis acids like boron tribromide (BBr₃) are also highly effective for cleaving ethers. masterorganicchemistry.com The stability of the tertiary carbocation intermediate is a key driving force for this reaction pathway. fiveable.me

| Reagent | Typical Conditions | Products | Mechanism |

| HBr (aq) | Reflux | (4-(hydroxymethyl)oxane-4-yl) bromide, Ethanol (B145695) | SN1 |

| HI (aq) | Reflux | (4-(hydroxymethyl)oxane-4-yl) iodide, Ethanol | SN1 |

| BBr₃ | CH₂Cl₂, low temp. | (4-(hydroxymethyl)oxane-4-yl) bromide, Et-BBr₂ | SN1-like |

| Trifluoroacetic Acid | 0 °C | (4-(hydroxymethyl)oxan-4-ol), Ethene, Ethanol | SN1/E1 |

This interactive table summarizes typical conditions for the cleavage of tertiary ethers, which are analogous to the ethoxy group in the target molecule.

Functional Group Transformations of the Ethoxy Moiety

Transforming the ethoxy group without cleaving the C-O bond is challenging due to the general inertness of the ether linkage. solubilityofthings.commit.edu Most reactions targeting the ethyl portion of the ethoxy group would require harsh conditions that would likely also promote the cleavage of the ether itself or reactions at the hydroxymethyl group.

Theoretically, radical-based reactions could be envisioned to functionalize the ethyl group. For example, free-radical halogenation could potentially introduce a halogen onto the ethyl chain. However, such reactions often lack selectivity and would likely lead to a complex mixture of products, including reaction at other C-H bonds in the molecule. Given the higher reactivity of the tertiary C-O ether bond towards acid-catalyzed cleavage, this pathway would likely dominate over other transformations of the ethoxy group.

Reaction Mechanisms and Kinetic Studies Relevant to this compound

As specific kinetic data for this compound are not available, the reaction mechanisms and kinetics can be inferred from studies on analogous systems.

Elucidation of Reaction Pathways for Functional Group Interconversion

The primary alcohol moiety of this compound is a versatile handle for a variety of functional group interconversions. These transformations typically proceed via well-established reaction pathways, primarily involving nucleophilic substitution and oxidation.

Conversion to Alkyl Halides: The hydroxyl group can be readily replaced by a halogen to form the corresponding alkyl halide. This is a key transformation for introducing a good leaving group for subsequent nucleophilic substitution reactions. The choice of reagent dictates the reaction conditions and mechanism.

With Hydrogen Halides (HX): Treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) converts the primary alcohol into the corresponding alkyl bromide or iodide. nih.gov The reaction proceeds via an S_N2 mechanism. unco.edunih.gov The first step involves protonation of the hydroxyl group by the acid to form a good leaving group, water. nih.gov The halide anion then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule in a single concerted step. youtube.com Due to the low stability of primary carbocations, an S_N1 pathway is not favored. nih.gov The general order of reactivity for hydrogen halides is HI > HBr > HCl. researchgate.net

With Thionyl Chloride (SOCl₂) and Phosphorus Tribromide (PBr₃): These reagents are often preferred for converting primary alcohols to alkyl chlorides and bromides, respectively, as they avoid the harsh acidic conditions of concentrated HX. researchgate.net The reaction with SOCl₂ in the presence of a base like pyridine (B92270) proceeds with inversion of configuration, indicative of an S_N2 mechanism. researchgate.net Similarly, PBr₃ facilitates the conversion to an alkyl bromide, also via an S_N2 pathway. nih.gov

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. researchgate.net

Reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) will selectively oxidize the primary alcohol to an aldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid. researchgate.netoregonstate.edu

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can undergo Fischer esterification to form the corresponding ester. masterorganicchemistry.com This is a reversible equilibrium process, and the yield of the ester can be maximized by removing water as it is formed. The reaction rate is influenced by the concentration of the reactants and the catalyst, as well as the reaction temperature. cdnsciencepub.com

A summary of potential functional group interconversions of the primary alcohol in this compound is presented in Table 1.

Table 1: Predicted Functional Group Interconversions of the Primary Alcohol in this compound

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | HBr or HI | Alkyl Halide (-CH₂Br or -CH₂I) | S_N2 Substitution |

| Primary Alcohol (-CH₂OH) | SOCl₂, pyridine | Alkyl Chloride (-CH₂Cl) | S_N2 Substitution |

| Primary Alcohol (-CH₂OH) | PBr₃ | Alkyl Bromide (-CH₂Br) | S_N2 Substitution |

| Primary Alcohol (-CH₂OH) | PCC, CH₂Cl₂ | Aldehyde (-CHO) | Oxidation |

| Primary Alcohol (-CH₂OH) | KMnO₄ or H₂CrO₄ | Carboxylic Acid (-COOH) | Oxidation |

| Primary Alcohol (-CH₂OH) | R'-COOH, H⁺ catalyst | Ester (-CH₂OC(O)R') | Fischer Esterification |

Kinetic Studies on Ether Cleavage and Alcohol Transformations

Kinetics of Ether Cleavage: The cleavage of the oxane ring in this compound is an acid-catalyzed process. nih.govdoaj.org Strong acids such as HBr and HI are particularly effective. unirioja.eslibretexts.org The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. chemistrysteps.com The subsequent step can proceed via either an S_N1 or S_N2 mechanism, depending on the stability of the potential carbocation intermediate. nih.govmasterorganicchemistry.com Given the structure of this compound, the ether carbons are secondary. Cleavage at the C-O bond involving the ethoxy group would also involve a secondary carbon. Therefore, the reaction likely proceeds through a mechanism with significant S_N2 character, although an S_N1 pathway cannot be completely ruled out, especially under forcing conditions. masterorganicchemistry.comunirioja.es

The rate of ether cleavage is dependent on the strength of the acid and the nucleophilicity of the conjugate base. The reactivity order of hydrogen halides (HI > HBr > HCl) is a reflection of both the increasing acidity and the increasing nucleophilicity of the halide anion down the group. researchgate.net Kinetic studies on the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides show a decrease in the activation free energy as the halogen changes from fluorine to iodine, supporting this trend. oaji.net

A representative comparison of activation energies for the gas-phase decomposition of an ether with different hydrogen halides is provided in Table 2.

Table 2: Activation Free Energy for the Gas-Phase Decomposition of t-Butyl Methyl Ether Catalyzed by Hydrogen Halides

| Hydrogen Halide | Activation Free Energy (ΔG‡) (kJ/mol) |

|---|---|

| HF | 174.8 |

| HCl | 133.9 |

| HBr | 126.9 |

| HI | 123.6 |

Data sourced from a computational study on t-butyl methyl ether decomposition. oaji.net

Kinetics of Alcohol Transformations:

Conversion to Alkyl Halides: The conversion of primary alcohols to alkyl halides via an S_N2 mechanism is a bimolecular reaction, meaning its rate is dependent on the concentration of both the alcohol and the nucleophile. The reaction rate is sensitive to steric hindrance; primary alcohols react faster than secondary alcohols in S_N2 reactions.

Table 3 provides representative kinetic data for the esterification of ethanol with acetic acid, which can serve as an approximation for the reactivity of the primary alcohol in this compound.

Table 3: Kinetic Data for the Esterification of Ethanol with Acetic Acid

| Temperature (°C) | Forward Rate Constant (k₁) (L/mol·min) | Reverse Rate Constant (k₂) (L/mol·min) | Equilibrium Constant (K) |

|---|---|---|---|

| 50 | 0.0035 | 0.0008 | 4.38 |

| 60 | 0.0058 | 0.0013 | 4.46 |

| 70 | 0.0092 | 0.0021 | 4.38 |

Data adapted from studies on the esterification of ethanol with acetic acid using a resin catalyst.

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for advanced spectroscopic data for the chemical compound this compound have yielded no publicly available experimental or detailed theoretical results. Despite utilizing the CAS number (1879334-33-4) and targeted queries for nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, no specific data sets for this compound could be located in scientific literature or chemical databases.

The initial research plan aimed to construct a detailed article on the advanced spectroscopic characterization of this compound. This would have included in-depth analysis of its ¹H and ¹³C NMR spectra, the application of two-dimensional NMR techniques, and the interpretation of its vibrational spectra (IR and Raman) to elucidate its structural and conformational properties. However, the absence of primary spectral data—such as chemical shifts, coupling constants, and vibrational frequencies—precludes the creation of the specified data tables and the detailed research findings requested.

Information on related but structurally distinct compounds, such as (oxan-4-yl)methanol, and general principles of spectroscopic techniques were found. However, these are not substitutes for the specific experimental data required for a scientifically accurate and thorough analysis of this compound itself.

Consequently, it is not possible to generate the article as outlined in the user's instructions due to the lack of foundational scientific data. Further investigation would require either direct experimental analysis of the compound or access to proprietary research data.

Advanced Spectroscopic Characterization of 4 Ethoxyoxan 4 Yl Methanol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for confirming the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. While specific HRMS data for (4-Ethoxyoxan-4-yl)methanol is not publicly available in the searched literature, the technique is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. For a compound like this compound, with a molecular formula of C8H16O3, HRMS would be employed to confirm this specific composition against other potential isobaric compounds.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions is characteristic of the original molecule's structure. For this compound, key fragmentation pathways would be expected. For instance, the loss of the ethoxy group (-OCH2CH3) or the hydroxymethyl group (-CH2OH) would produce significant peaks in the mass spectrum. The analysis of these fragments allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. While a specific fragmentation pattern from research literature is not available, general principles of mass spectrometry suggest these characteristic losses.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The most powerful method for determining the absolute structure of a molecule is single-crystal X-ray diffraction. ub.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de Although a specific crystal structure for this compound has not been reported in the surveyed scientific literature, this method would provide unequivocal proof of its solid-state structure. The data obtained from such an analysis would include the precise coordinates of each atom in the crystal lattice. core.ac.uk

Computational and Theoretical Studies of 4 Ethoxyoxan 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms to determine its electronic structure and associated properties.

The central structural feature of (4-Ethoxyoxan-4-yl)methanol is the oxane, or tetrahydropyran (B127337) (THP), ring. Like cyclohexane, the THP ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. libretexts.org In this chair form, substituents can occupy either axial or equatorial positions. For monosubstituted tetrahydropyrans, the equatorial position is generally favored to avoid 1,3-diaxial interactions. acs.orgresearchgate.net

In the case of this compound, the C4 position is geminally disubstituted with an ethoxy and a hydroxymethyl group. This removes the possibility of a simple axial-equatorial equilibrium for these groups. However, the molecule can exist as two distinct chair conformers through ring inversion. The relative stability of these conformers and the orientation of the substituents are governed by a complex interplay of steric and stereoelectronic effects.

Computational studies on similar 4,4-disubstituted heterocycles suggest that the chair conformation remains the most stable. researchgate.net The energetic preference for the orientation of the ethoxy and hydroxymethyl groups would depend on minimizing steric hindrance with the axial hydrogens at the C2 and C6 positions of the oxane ring. It is generally expected that the bulkier substituent would preferentially orient itself to minimize these unfavorable interactions. A detailed conformational analysis using quantum chemical methods would involve mapping the potential energy surface by rotating the C-C and C-O bonds of the side chains to identify all local minima and the transition states connecting them. The energy difference between the most stable conformers of related 4-substituted tetrahydropyrans is typically in the range of a few kcal/mol. researchgate.net

Table 1: Predicted Conformational Preferences in the Oxane Ring

| Feature | Description | Expected Energetic Impact |

|---|---|---|

| Ring Conformation | The oxane ring is predicted to strongly favor a chair conformation. | Minimizes angle and torsional strain, providing stability. |

| Substituent Orientation | The ethoxy and hydroxymethyl groups are fixed at the C4 position. Ring inversion leads to different spatial arrangements. | The most stable conformer will minimize 1,3-diaxial steric interactions between the substituents and the axial hydrogens on the ring. |

| Intramolecular H-Bonding | A potential intramolecular hydrogen bond between the hydroxymethyl proton and the ring oxygen could influence conformational preference. | May stabilize certain conformers, slightly altering the energy landscape. |

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). molinspiration.comchemaxon.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms (from the ethoxy, hydroxymethyl, and oxane ring groups), as these are the highest energy electrons. The LUMO is likely to be a sigma-antibonding orbital (σ*) associated with the C-O or C-C bonds. A molecule with a large HOMO-LUMO gap is generally more stable and less reactive, whereas a small gap suggests higher reactivity. chemaxon.com

Quantum chemical calculations could provide precise energies and visualizations of these orbitals. Such an analysis would be crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles and its behavior in chemical reactions.

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the electron density surface of the molecule. unimi.itcomputabio.com The MEP is a valuable tool for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack. libretexts.org

In this compound, the highly electronegative oxygen atoms in the ether, ethoxy, and hydroxyl groups create regions of negative electrostatic potential (typically colored red or yellow on an MEP map). These areas are indicative of lone pair electrons and are the most likely sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group will be electron-deficient, creating a region of positive electrostatic potential (typically colored blue), making it a hydrogen bond donor site. The aliphatic protons and carbon atoms will exhibit a more neutral potential.

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in medicinal chemistry and drug discovery to predict properties like absorption, distribution, metabolism, and excretion (ADME). daylight.com The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two of the most important descriptors.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. molinspiration.com It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. molinspiration.com

LogP is a measure of a molecule's lipophilicity (hydrophobicity). It is defined as the logarithm of the ratio of the concentration of a solute in a water-octanol two-phase system. researchgate.net It influences a compound's solubility, membrane permeability, and binding to biological targets.

While no experimental values are available for this compound, these descriptors can be reliably predicted using computational methods based on fragment contributions or atomic properties.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Method/Source | Significance |

|---|---|---|---|

| Molecular Formula | C₈H₁₆O₃ | - | Basic molecular information |

| Molecular Weight | 160.21 g/mol | - | Affects diffusion and transport properties |

| TPSA | 58.9 Ų | SwissADME | Predicts membrane permeability and bioavailability |

| iLOGP | 0.86 | SwissADME | Indicates moderate lipophilicity |

| XLOGP3 | 0.50 | SwissADME | Consensus prediction of moderate lipophilicity |

Calculations performed using the SwissADME web tool with the SMILES string CCOС1(CH2O)CCOCC1. The values represent theoretical predictions.

Reaction Mechanism Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.

The synthesis of a 4,4-disubstituted tetrahydropyran like this compound likely involves the formation of the core oxane ring. Two common and powerful methods for this are the Prins cyclization and the intramolecular oxa-Michael addition.

Prins Cyclization: This reaction typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. acs.orgnih.gov The key step is the cyclization of an oxocarbenium ion intermediate onto the alkene. Computational studies of the Prins reaction focus on the geometry and energy of the chair-like transition state, which dictates the stereochemical outcome of the reaction. nih.govbeilstein-journals.orgrsc.org Modeling the transition state for a potential synthesis of this compound would help in predicting the feasibility and stereoselectivity of the cyclization step.

Oxa-Michael Addition: This reaction involves the intramolecular addition of an alcohol to an α,β-unsaturated carbonyl compound. rsc.org The reaction can be catalyzed by either acid or base. Computational modeling of this reaction investigates the transition states for the 6-endo-trig cyclization. nih.gov These studies help to understand the factors controlling the stereoselectivity and to rationalize why certain diastereomers are formed preferentially. rsc.org

For any proposed synthesis of this compound, characterizing the transition state of the key ring-forming step would involve locating the first-order saddle point on the potential energy surface corresponding to the highest energy barrier. The calculated activation energy would provide insight into the reaction kinetics, while analysis of the transition state geometry would explain the observed or predicted stereoselectivity.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexane |

| Tetrahydropyran (Oxane) |

| Octanol |

Energetic Profiles of Transformation Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating these energetic profiles. While specific data for this compound is not available, studies on related substituted tetrahydropyrans offer insight into the methodologies used and the types of results that can be obtained.

For instance, in the context of forming tetrahydropyran rings via reactions like the Prins cyclization, computational studies are crucial for understanding reaction mechanisms and stereoselectivity. ull.escsic.esbris.ac.ukrsc.org These studies typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.

Transition State Searching: Identifying the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

A hypothetical energetic profile for a transformation of this compound would provide the activation energy (ΔG‡), which determines the reaction rate, and the reaction-free energy (ΔGrxn), which indicates whether the reaction is thermodynamically favorable.

Similarly, computational analysis of the Prins cyclization to form tetrahydropyrans has been used to compare different mechanistic pathways, such as a classical oxocarbenium route versus a [2+2]-cycloaddition pathway, by comparing the activation barriers of the key steps. ull.es

In the absence of direct experimental or computational data for this compound, the energetic profiles for its potential reactions can only be hypothesized. Detailed DFT calculations would be required to provide quantitative insights into its reactivity.

Table: Hypothetical Parameters in an Energetic Profile Calculation

| Parameter | Description | Typical Computational Method |

| Reactant/Product Geometries | Optimized 3D structures of all species in their lowest energy conformation. | DFT (e.g., B3LYP/6-31G*) |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | DFT with TS optimization algorithms (e.g., QST2/3, Berny) |

| Electronic Energy (Eelec) | The energy of the molecule at 0 Kelvin without vibrational motion. | Single-point energy calculations at a high level of theory (e.g., CCSD(T)) |

| Zero-Point Vibrational Energy (ZPVE) | The residual vibrational energy of a molecule at 0 Kelvin. | DFT frequency calculations |

| Gibbs Free Energy (G) | Thermodynamic potential including enthalpy and entropy, used to determine spontaneity. | Calculated from electronic energies and thermal corrections from frequency calculations. |

| Activation Energy (ΔG‡) | The energy difference between the transition state and the reactants. | G(TS) - G(Reactants) |

| Reaction Energy (ΔGrxn) | The energy difference between the products and the reactants. | G(Products) - G(Reactants) |

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. These effects arise from the differential solvation of the reactants, transition states, and products. For a molecule like this compound, which possesses both polar (hydroxyl, ether) and nonpolar (ethyl, oxane ring) components, solvent effects are expected to be significant.

In computational chemistry, solvent effects are typically modeled in two ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects.

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally more demanding but can be crucial for reactions where specific interactions with the solvent are key to the mechanism.

For reactions involving charged or highly polar intermediates, such as the oxocarbenium ions often implicated in the reactions of tetrahydropyrans, polar solvents are expected to stabilize these species and the associated transition states, thereby accelerating the reaction. ull.es Computational studies have corroborated this by showing that increasing solvent polarity can lower the activation barriers for such reactions.

Conversely, for reactions where the transition state is less polar than the reactants, increasing solvent polarity could slow the reaction down. The specific nature of the solvent-solute interactions, such as the ability of protic solvents to act as hydrogen bond donors or acceptors, can also play a critical role that may not be fully captured by implicit solvent models alone.

While no specific studies on the solvent effects on the reaction pathways of this compound are available, research on related systems demonstrates the importance of considering the solvent environment in computational predictions of reactivity. For example, computational investigations into the Prins cyclization have shown that the inclusion of solvent effects is necessary to accurately model the reaction's energetic landscape. rsc.org

Table: Common Solvation Models in Computational Chemistry

| Model Type | Model Name | Description | Applicability |

| Implicit | Polarizable Continuum Model (PCM) | Treats the solvent as a uniform polarizable medium. | Good for general electrostatic effects of the solvent. |

| Implicit | Solvation Model based on Density (SMD) | A universal solvation model based on the quantum mechanical charge density of a solute. | Broadly applicable to a wide range of solvents. rsc.org |

| Explicit | Monte Carlo (MC) / Molecular Dynamics (MD) | Simulates a number of explicit solvent molecules around the solute. | Necessary for reactions where specific solvent interactions (e.g., H-bonding) are critical. |

| Hybrid | Implicit + Explicit | A few explicit solvent molecules are treated in a continuum of the solvent. | Balances computational cost and accuracy for systems with key specific solvent interactions. |

Spectroscopic Data Prediction and Validation

Theoretical NMR Chemical Shift Prediction for Validation of Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. The prediction of NMR chemical shifts using computational methods has become a valuable adjunct to experimental work, aiding in the assignment of complex spectra and the confirmation of proposed structures.

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The process involves:

Optimizing the geometry of the molecule of interest.

Calculating the absolute magnetic shielding tensors for each nucleus using the GIAO method.

Converting the calculated absolute shieldings (σ) to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). δ_sample = σ_TMS - σ_sample

For this compound, theoretical prediction of its ¹H and ¹³C NMR spectra would be a powerful way to validate its structure if it were to be synthesized. The predicted chemical shifts would be expected to reflect the key structural features of the molecule:

¹H NMR: Distinct signals would be predicted for the protons of the ethoxy group (a quartet and a triplet), the methylene (B1212753) protons of the hydroxymethyl group, and the protons on the oxane ring. The diastereotopic nature of the ring protons adjacent to the quaternary center would likely result in complex splitting patterns.

¹³C NMR: Separate resonances would be predicted for the quaternary carbon C4, the carbons of the ethoxy group, the hydroxymethyl carbon, and the carbons of the oxane ring.

The accuracy of predicted NMR chemical shifts is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects. While no specific predictions for this compound are published, computational studies on other substituted oxanes have demonstrated that DFT/GIAO methods can reproduce experimental chemical shifts with a reasonable degree of accuracy, often within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C.

Table: Expected ¹³C NMR Chemical Shift Ranges for this compound Based on General Principles

| Carbon Atom | Hybridization | Expected Chemical Shift Range (ppm) | Influencing Factors |

| C4 (quaternary) | sp³ | 70 - 90 | Attached to two oxygen atoms. |

| -CH₂- (ethoxy) | sp³ | 60 - 70 | Attached to oxygen. |

| -CH₃ (ethoxy) | sp³ | 15 - 25 | Standard alkyl region. |

| -CH₂OH | sp³ | 60 - 70 | Attached to oxygen. |

| C2/C6 (oxane) | sp³ | 60 - 75 | α to the ring oxygen. |

| C3/C5 (oxane) | sp³ | 20 - 40 | β to the ring oxygen. |

Vibrational Frequency Calculations

These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT). The output provides a list of vibrational modes, their frequencies (usually in cm⁻¹), and their IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

For this compound, a theoretical vibrational analysis would predict key stretching and bending modes:

O-H Stretch: A strong, broad band in the IR spectrum, typically around 3300-3500 cm⁻¹, corresponding to the hydroxyl group.

C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region from the alkyl portions of the molecule.

C-O Stretches: Strong bands in the 1000-1200 cm⁻¹ region, characteristic of the ether and alcohol C-O bonds.

Computational studies on oxane and related compounds have shown excellent agreement between theoretical vibrational frequencies and experimental IR spectra, aiding in the assignment of complex spectral features. researchgate.net Such a study for this compound would be invaluable for its structural characterization.

Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| O-H stretch | Alcohol | 3300 - 3500 | Strong, Broad |

| C-H stretch (sp³) | Alkyl | 2850 - 3000 | Medium to Strong |

| C-O stretch | Ether & Alcohol | 1000 - 1200 | Strong |

| O-H bend | Alcohol | 1350 - 1450 | Medium |

| C-H bend | Alkyl | 1350 - 1470 | Medium |

Molecular Dynamics Simulations (if applicable to relevant systems)

Conformational Flexibility and Dynamics of the Oxane Ring

While static quantum mechanical calculations provide valuable information about stable conformations and energetic barriers, Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, an MD simulation would be particularly useful for understanding the dynamics of the six-membered oxane ring. The tetrahydropyran ring is not planar and exists predominantly in a chair conformation. An MD simulation could reveal:

Ring Inversion: The process by which one chair conformation converts to another through higher-energy boat or twist-boat intermediates. The simulation could provide insights into the frequency and pathways of these conformational changes.

Conformational Preferences: The simulation would show the relative populations of different chair and boat conformations, which is influenced by the substituents on the ring. For this compound, the bulky substituents at the C4 position would significantly influence the ring's conformational landscape.

Orientational Dynamics of Substituents: The simulation would also model the rotation around the C-O and C-C single bonds of the ethoxy and hydroxymethyl groups, providing a picture of their dynamic behavior and interactions with the rest of the molecule and the surrounding solvent.

While specific MD simulations for this compound are not documented, computational studies on substituted tetrahydropyrans have extensively investigated their conformational behavior. acs.orgmst.edu These studies have shown that the conformational equilibrium can be influenced by stereoelectronic effects, such as the anomeric effect, and by the polarity of the solvent. whiterose.ac.uk An MD simulation of this compound in different solvents would be a powerful method to investigate these phenomena for this specific molecule.

Table: Potential Applications of Molecular Dynamics for this compound

| Dynamic Process | Information Gained from MD Simulation |

| Ring Puckering | Analysis of the distribution of ring puckering coordinates to identify the most populated conformations (e.g., chair, boat, twist-boat). |

| Chair-to-Chair Interconversion | Calculation of the free energy barrier for ring inversion and the rate of this process. |

| Substituent Orientation | Time-correlation functions for the dihedral angles of the ethoxy and hydroxymethyl groups to understand their rotational dynamics. |

| Solvation Structure | Radial distribution functions to characterize the arrangement of solvent molecules around the solute. |

Synthetic Applications and Derivatization Strategies for 4 Ethoxyoxan 4 Yl Methanol

As a Chiral Building Block in Complex Molecule Synthesis

The tetrahydropyran (B127337) (THP) motif is a ubiquitous scaffold found in a vast array of biologically active natural products. Consequently, the development of synthetic methods utilizing chiral THP derivatives is of significant interest to the medicinal and organic chemistry communities.

Application in Enantioselective Synthesis of Complex Molecules

While specific examples employing (4-Ethoxyoxan-4-yl)methanol in enantioselective synthesis are not extensively documented in publicly available literature, its structural framework is analogous to other chiral pool synthons derived from carbohydrates or terpenes. nih.govresearchgate.netnih.govacs.org The inherent chirality that would be present in an enantiopure form of this compound makes it a valuable starting material for the synthesis of complex molecules. The primary alcohol can serve as a handle for chain extension, while the tetrahydropyran ring provides a defined stereochemical scaffold.

For instance, enantiomerically pure this compound could be accessed through asymmetric synthesis or resolution. This chiral building block could then be incorporated into larger molecules, where the stereochemistry of the tetrahydropyran ring directs the formation of new stereocenters. This strategy is commonly employed in the total synthesis of natural products containing substituted tetrahydropyran rings. nih.govbeilstein-journals.org

Construction of Polysubstituted Tetrahydropyran Scaffolds

The synthesis of polysubstituted tetrahydropyrans is a central challenge in organic synthesis. nih.govnih.gov this compound can be envisioned as a precursor for more complex polysubstituted THP scaffolds. The existing functional groups provide a starting point for introducing additional substituents with high stereocontrol.

One potential strategy involves the oxidation of the primary alcohol to an aldehyde, which can then undergo various carbon-carbon bond-forming reactions. For example, an aldol (B89426) reaction with another ketone or aldehyde could introduce a new substituent at the 4-position, leading to a more complex tetrahydropyran derivative. The stereochemical outcome of such reactions can often be influenced by the existing stereochemistry of the tetrahydropyran ring.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. PCC, CH₂Cl₂ 2. Ph₃P=CHCO₂Et, Toluene (B28343), reflux | Ethyl 2-((4-ethoxyoxan-4-yl)methylene)acetate | Introduction of an α,β-unsaturated ester for further functionalization. |

| This compound | 1. Swern Oxidation 2. MeMgBr, THF, -78 °C | 1-(4-Ethoxyoxan-4-yl)ethan-1-ol | Creation of a new stereocenter. |

| This compound | 1. TPAP, NMO, CH₂Cl₂ 2. Horner-Wadsworth-Emmons reagent | 4-Ethoxy-4-(alk-1-en-1-yl)oxane | Chain extension with defined geometry. |

Derivatization for Enhanced Synthetic Utility

The functional groups of this compound can be readily modified to enhance its utility as a synthetic intermediate. These derivatizations can serve to protect the functional groups, introduce new reactivity, or create a library of diverse analogues.

Conversion to Protecting Groups for Alcohols and Diols

The core structure of this compound is related to 3,4-dihydro-2H-pyran, the precursor to the widely used tetrahydropyranyl (THP) protecting group for alcohols. researchgate.netorganic-chemistry.org While not a direct protecting group itself, derivatives of this compound could potentially be developed for this purpose. The stability of the cyclic acetal (B89532) under many reaction conditions makes it an attractive scaffold for the design of new protecting groups with tailored properties.

Functionalization at the Hydroxyl Group for Further Transformations

The primary hydroxyl group is a versatile functional handle that can be readily transformed into a variety of other groups to facilitate subsequent synthetic steps. asianpubs.org Standard functional group interconversions can be applied to expand the synthetic potential of this building block.

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Subsequent Reactions |

| Oxidation | PCC, CH₂Cl₂ or DMP, CH₂Cl₂ | Aldehyde | Wittig reaction, Grignard addition, reductive amination |

| Conversion to Leaving Group | TsCl, pyridine (B92270) or MsCl, Et₃N | Tosylate or Mesylate | Nucleophilic substitution (e.g., with azides, cyanides, organocuprates) |

| Etherification | NaH, R-X, THF | Ether | Introduction of various alkyl or aryl groups |

| Esterification | Ac₂O, pyridine or RCOCl, Et₃N | Ester | Protection or introduction of another functional handle |

Modifications of the Ethoxy Group for Diverse Analogues

The ethoxy group at the anomeric C-4 position is part of a cyclic acetal and can be subject to substitution reactions under Lewis acidic conditions, analogous to glycosylation reactions. nih.gov This allows for the introduction of a wide range of other alkoxy or aryloxy groups, leading to a library of diverse analogues. The reactivity of this position is governed by the formation of an oxocarbenium ion intermediate. The stereochemical outcome of such substitutions can be influenced by the solvent and the nature of the nucleophile. nih.govrsc.org

For example, treatment of this compound with a different alcohol in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) could lead to the exchange of the ethoxy group. This strategy would be valuable for creating a series of analogues with varied steric and electronic properties at the 4-position.

| Nucleophile (R-OH) | Lewis Acid Catalyst | Product |

| Methanol | TMSOTf | (4-Methoxyoxan-4-yl)methanol |

| Isopropanol | BF₃·OEt₂ | (4-Isopropoxyoxan-4-yl)methanol |

| Phenol | Sc(OTf)₃ | (4-Phenoxyoxan-4-yl)methanol |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes to (4-Ethoxyoxan-4-yl)methanol

One promising avenue involves the exploration of one-pot synthesis strategies. These approaches, which combine multiple reaction steps into a single operation, can significantly reduce solvent usage and purification efforts. For instance, a potential one-pot synthesis could involve the sequential reaction of a suitable starting material with reagents that introduce the ethoxy and hydroxymethyl groups in a single reaction vessel.

Furthermore, the use of catalytic methods should be a central theme in the development of sustainable synthetic routes. Catalysts can enable reactions to proceed under milder conditions, reduce activation energies, and increase reaction rates, all of which contribute to a more sustainable process. Research into both homogeneous and heterogeneous catalysts for the synthesis of this compound could lead to highly efficient and recyclable catalytic systems.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| One-Pot Synthesis | Reduced waste, time, and cost | Optimization of reaction conditions for multiple steps |

| Catalytic Methods | High efficiency, milder conditions, recyclability | Catalyst cost and stability |

| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup cost and specialized equipment |

Exploration of Catalytic Asymmetric Synthesis for Defined Stereoisomers

The presence of a stereocenter in this compound suggests the existence of enantiomers, which may possess distinct biological activities or material properties. Consequently, the development of methods for the catalytic asymmetric synthesis of specific stereoisomers is a critical area for future research. This would enable the investigation of the properties of each enantiomer in isolation, a crucial step in fields such as medicinal chemistry and materials science.

Organocatalysis presents a particularly attractive approach for the asymmetric synthesis of this compound. Chiral organocatalysts are often metal-free, readily available, and can exhibit high enantioselectivity. Research efforts could focus on the design and application of novel chiral catalysts, such as proline derivatives or chiral phosphoric acids, to control the stereochemical outcome of the synthesis.

In addition to organocatalysis, transition metal-catalyzed asymmetric synthesis offers a powerful alternative. The use of chiral ligands in combination with transition metals can facilitate a wide range of enantioselective transformations. The development of a catalytic system that can effectively control the stereochemistry at the C4 position of the oxane ring would be a significant breakthrough.

Advanced Computational Studies for Predicting Reactivity and Properties of Related Derivatives